molecular formula C25H23N3O2S B5752548 1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine

1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine

Cat. No.: B5752548
M. Wt: 429.5 g/mol
InChI Key: QXJOXLIOUDNDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine, also known as DMTCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMTCP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The exact mechanism of action of 1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine is not fully understood. However, it has been proposed that this compound may exert its antitumor activity through inhibition of tubulin polymerization, which is essential for cell division. This compound may also exert its neuroprotective effects through activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine has several advantages and limitations for laboratory experiments. One advantage is its potential as a novel antitumor agent and neuroprotective agent. This compound is also relatively easy to synthesize and purify, which makes it a suitable compound for laboratory experiments. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, future research could focus on optimizing the synthesis method of this compound and identifying analogs with improved pharmacological properties. Overall, this compound has significant potential as a novel therapeutic agent, and further research is needed to fully understand its effects and potential applications.

Synthesis Methods

1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine can be synthesized through various methods. One of the most common methods involves the reaction of 1-(diphenylmethyl)piperazine with 5-(2-thienyl)-3-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have promising antitumor activity and has been tested against various cancer cell lines. This compound has also been studied for its potential as a neuroprotective agent and has been shown to have protective effects against oxidative stress-induced neuronal damage.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c29-25(21-18-22(30-26-21)23-12-7-17-31-23)28-15-13-27(14-16-28)24(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17-18,24H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJOXLIOUDNDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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